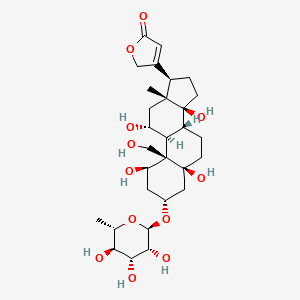

ouabain

Descripción

Propiedades

IUPAC Name |

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXVESGRSUGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859515 | |

| Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in water, Very soluble in alcohol | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Plates (+9 water molecules) | |

CAS No. |

630-60-4 | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ouabain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 °F (EPA, 1998), 200 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dual Facet of Ouabain: An In-Depth Technical Guide to its Mechanism of Action on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ouabain, a cardiac glycoside historically used in the treatment of congestive heart failure, has emerged as a molecule with a complex and multifaceted mechanism of action centered on its interaction with the Na+/K+-ATPase. Beyond its classical role as an inhibitor of the ion pump, this compound is now recognized as a signaling molecule that can trigger a cascade of intracellular events at concentrations significantly lower than those required for pump inhibition. This technical guide provides a comprehensive overview of the molecular interactions, conformational changes, and downstream signaling pathways initiated by this compound's binding to the Na+/K+-ATPase, offering a valuable resource for researchers in pharmacology, cell biology, and drug development.

Core Mechanism of Action: A Two-Pronged Approach

The interaction of this compound with the Na+/K+-ATPase can be broadly categorized into two distinct but interconnected mechanisms: the inhibition of the enzyme's ion-pumping function and the activation of its role as a signal transducer.

Inhibition of Na+/K+-ATPase Pump Activity

The canonical mechanism of this compound action involves its direct binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding is highly specific and occurs with the highest affinity to the phosphorylated E2-P conformation of the enzyme, a key intermediate in the ion transport cycle.[1] The binding of this compound stabilizes this conformation, effectively locking the enzyme in an inactive state and preventing the dephosphorylation and subsequent binding of intracellular Na+, thereby inhibiting the transport of Na+ out of the cell and K+ into the cell.

This inhibition of the pump's activity leads to a gradual increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for Na+, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. Consequently, the intracellular calcium concentration ([Ca2+]i) rises.[2][3] In cardiac myocytes, this elevation in [Ca2+]i enhances the contractility of the heart muscle, producing the positive inotropic effect for which cardiac glycosides are known.[2][3]

Structural and biophysical studies have revealed that this compound binds to a pocket formed by several transmembrane helices of the α-subunit.[1] Spectroscopic data suggest the existence of two distinct binding sites: a low-affinity site on the external surface and a high-affinity site located deeper within the ion permeation pathway.[1] The binding of this compound induces significant conformational rearrangements within the transmembrane domains of the α-subunit, effectively trapping the molecule within the enzyme.

Na+/K+-ATPase as a Signal Transducer

In addition to its ion transport function, the Na+/K+-ATPase acts as a receptor and a signal transducer. This compound, at nanomolar concentrations that are often insufficient to cause significant pump inhibition, can trigger a variety of intracellular signaling cascades.[4] This signaling function is initiated by the binding of this compound to a subpopulation of Na+/K+-ATPase, often localized in caveolae, which are specialized microdomains of the plasma membrane.

The central event in this signaling cascade is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase and Src can form a functional signaling complex, and the binding of this compound is thought to release the kinase domain of Src, leading to its activation.[4] Activated Src then phosphorylates a host of downstream targets, initiating multiple signaling pathways.

Quantitative Data on this compound-Na+/K+-ATPase Interaction

The affinity of this compound for the Na+/K+-ATPase and its inhibitory potency vary depending on the specific α-subunit isoform, the species, and the ionic conditions.

Table 1: this compound Binding Affinity (Kd) and Inhibitory Potency (IC50) for Na+/K+-ATPase Isoforms

| Species | Isoform | Tissue/Cell Type | Kd (nM) | IC50 (nM) | Reference(s) |

| Rat | α1 | Brain | - | 48,000 | [4] |

| Rat | α2 | Brain | 115 | 58 | [4] |

| Rat | α3 | Brain | 1.6 | 6.7 | [4] |

| Rat | α4 | - | 312 | - | [4] |

| Rat | - | Brain | 17.0 (very high), 80 (high) | 23.0, 460, 320,000 | [5] |

| Human | α1β1 | Heart | 3.6 ± 1.6 | 7.0 ± 2.5 | [6] |

| Human | α2β1 | Heart | 17 ± 6 | 81 ± 11 | [6] |

| Human | α1 | Recombinant | 5.1 | - | [7] |

| Human | α2 | Recombinant | 17.9 | - | [7] |

| Canine | α1 | Kidney | - | 15 | [8] |

| Porcine | α3 | Cerebral Cortex | - | 15 | [8] |

| OS-RC-2 Cells | - | Renal Cancer Cells | - | ~39 | [9] |

Table 2: Effect of this compound on Intracellular Ion Concentrations

| Cell Type | This compound Concentration | Duration of Treatment | Change in [Na+]i | Change in [K+]i | Change in [Ca2+]i | Reference(s) |

| Frog Proximal Tubules | 100 µM | - | Increase of 34.2 ± 4.6 mmol/l | Decrease of 37.7 ± 2.2 mmol/l | Increase of 185 ± 21 nmol/l | [10] |

| Cultured Cortical Neurons | 80 µM | 10-15 hours | Increase of 58 ± 13% | Decrease of 85 ± 2% | Significant increase | [11] |

| Neonatal Rat Cardiomyocytes | 100 µM | 20 min | Increase to 11.4 ± 0.6 mM (from 9.0 ± 0.4 mM) | - | - | [12] |

| Neonatal Rat Cardiomyocytes | 200 µM | 20 min | Increase to 15.2 ± 1.0 mM (from 9.0 ± 0.4 mM) | - | - | [12] |

| Human Girardi Cells | 50 nM | 24 hours | Increase to 124 mmol/l intracellular water | Decrease to 55 mmol/l intracellular water | No change | [2] |

Key Signaling Pathways Activated by this compound

The binding of this compound to the Na+/K+-ATPase signalosome initiates a complex network of intracellular signaling pathways.

The Src-Mediated Pathway

The activation of Src kinase is a pivotal event in this compound-induced signaling.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

Activated Src can transactivate the EGFR, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.

Generation of Reactive Oxygen Species (ROS)

This compound binding can also lead to the production of ROS, which act as second messengers in various signaling pathways.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of prolonged this compound treatment on Na, K, Cl and Ca concentration and fluxes in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Na,K-ATPase and H,K-ATPase enzymes with glycosylation-deficient beta-subunit variants by voltage-clamp fluorometry in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage Clamp Fluorometry of P-Type ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cohesionbio.com [cohesionbio.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. mybiosource.com [mybiosource.com]

- 11. researchgate.net [researchgate.net]

- 12. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Ouabain and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ouabain, a cardiac glycoside long used in traditional medicine and later in the treatment of cardiac conditions, has garnered renewed interest for its potential as a therapeutic agent in a range of diseases, including cancer. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis. The intricate relationship between the structure of this compound and its analogs and their inhibitory activity on the Na+/K+-ATPase is a critical area of study for the development of novel, isoform-selective inhibitors with improved therapeutic profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its derivatives, detailing their interaction with the Na+/K+-ATPase, summarizing quantitative inhibitory data, outlining key experimental protocols, and visualizing the complex signaling pathways they modulate.

The this compound Binding Site on Na+/K+-ATPase: A Deep Dive

The Na+/K+-ATPase, or sodium-potassium pump, is the specific target for this compound and its analogs.[1] The binding of these cardiac glycosides to the pump is a highly specific interaction that leads to the inhibition of its ion-translocating function.[1]

Crystallographic studies have revealed that this compound binds to a site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[2] The this compound molecule inserts itself deeply into a pocket formed by several transmembrane helices of the α-subunit.[2][3] This binding pocket is a conserved feature across different isoforms of the Na+/K+-ATPase, although subtle differences in amino acid residues can lead to significant variations in binding affinity and, consequently, isoform selectivity.[4]

The binding of this compound stabilizes the E2-P conformation of the enzyme, a state in which the pump has a high affinity for extracellular K+ and is phosphorylated.[5] By locking the enzyme in this conformation, this compound prevents the conformational changes necessary for ion transport, leading to an increase in intracellular sodium and calcium concentrations.[6]

Structure-Activity Relationship of this compound and its Analogs

The biological activity of this compound and its analogs is intricately linked to their three-dimensional structure, which consists of a steroid core, an unsaturated lactone ring at the C17 position, and a sugar moiety at the C3 position.[7] Modifications to any of these components can have a profound impact on their binding affinity for the Na+/K+-ATPase and their overall pharmacological profile.

The Steroid Core

The steroid nucleus forms the backbone of the this compound molecule and is essential for its interaction with the Na+/K+-ATPase. The cis-fusion of the A/B and C/D rings of the steroid creates a characteristic U-shape that is crucial for fitting into the binding pocket of the enzyme. Hydroxyl groups at various positions on the steroid core also contribute to the binding affinity through hydrogen bonding interactions with amino acid residues in the binding site.

The Lactone Ring at C17

The unsaturated lactone ring at the C17 position is a critical determinant of the inhibitory activity of cardiac glycosides.[8] Saturation of the lactone ring, as seen in dihydrothis compound, results in a significant reduction in potency.[9] The carbonyl group of the lactone ring is thought to be a key hydrogen bond acceptor in the binding interaction.[8]

Modifications to the lactone ring have been a major focus of synthetic efforts to develop novel this compound analogs with improved properties. For instance, replacement of the lactone ring with other heterocyclic systems has been shown to alter the isoform selectivity of the resulting compounds.[10][11]

The Sugar Moiety at C3

The rhamnose sugar attached at the C3 position of this compound, while not absolutely essential for Na+/K+-ATPase inhibition, plays a significant role in modulating the potency and pharmacokinetic properties of the molecule.[12] The sugar moiety can influence the solubility and bioavailability of the compound. Structure-activity relationship studies have shown that the nature and stereochemistry of the sugar can impact the binding affinity, with some glycosides exhibiting higher potency than their corresponding aglycones (the steroid and lactone ring without the sugar).[13]

Quantitative Analysis of this compound and Analog Activity

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the Na+/K+-ATPase. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values for this compound and a selection of its analogs against different isoforms of the Na+/K+-ATPase.

| Compound | Na+/K+-ATPase Isoform | IC50 (nM) | Reference |

| This compound | α1 | 10,000 | [4] |

| This compound | α2 | 23 | [14] |

| This compound | α3 | 460 | [14] |

| This compound | α4 | low nM range | [4] |

| Strophanthidin | α4 | ~10 | [4] |

| Cymarin | α4 | ~5 | [4] |

| Digoxin | α4 | ~20 | [4] |

| Ouabagenin analog 10 | α4 | 10-100 | [4] |

| Ouabagenin analog 17 | α4 | 1-10 | [4] |

| Ouabagenin analog 25 | α4 | <1 | [4] |

| Digitoxin (BxPC-3 cells) | - | 18.2 | [15] |

| Digitoxin (PANC-1 cells) | - | 25.6 | [15] |

| Digitoxin (MIA PaCa-2 cells) | - | 33.1 | [15] |

| Digitoxin (U-937 cells) | - | 20 | [15] |

| Digitoxin (K-562 cells) | - | 30 | [15] |

| Digitoxin (A-549 cells) | - | 20 | [15] |

| Digitoxin (HT-29 cells) | - | 40 | [15] |

Key Experimental Protocols

The study of the structure-activity relationship of this compound and its analogs relies on a variety of robust and reproducible experimental assays. Detailed protocols for some of the most critical experiments are provided below.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 130 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 30 mM Imidazole (pH 7.4)

-

ATP solution (e.g., 3 mM)

-

This compound or analog solution at various concentrations

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

-

Add this compound or its analog at the desired final concentrations to the appropriate wells of a 96-well plate. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Add the malachite green reagent to each well to detect the released inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound or analog solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or its analog for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[15][16][17]

[3H]-Ouabain Binding Assay

This assay directly measures the binding of radiolabeled this compound to the Na+/K+-ATPase, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Materials:

-

Membrane preparations containing Na+/K+-ATPase

-

[3H]-Ouabain (radiolabeled this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Unlabeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate the membrane preparations with various concentrations of [3H]-ouabain in the binding buffer.

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.

-

Incubate the mixtures at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[18][19]

Signaling Pathways Modulated by this compound

Beyond its direct inhibitory effect on the ion-pumping function of the Na+/K+-ATPase, this compound binding also triggers a cascade of intracellular signaling events. The Na+/K+-ATPase can act as a signal transducer, initiating pathways that regulate cell growth, proliferation, and apoptosis.

This compound-Induced Src Signaling Pathway

Binding of this compound to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[20] This activation can occur through a direct interaction between the Na+/K+-ATPase and Src. Activated Src can then phosphorylate a variety of downstream targets, including the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK signaling cascade.[20]

References

- 1. Development of a Concise Synthesis of Ouabagenin and Hydroxylated Corticosteroid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac Glycoside this compound Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure-activity relationships of cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Table 1 from Quantitative structure activity relationship (QSAR) of cardiac glycosides: the development of predictive in vitro cytotoxic activity model | Semantic Scholar [semanticscholar.org]

- 14. Two active Na+/K+-ATPases of high affinity for this compound in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Myocardial Na+-K+-ATPase activity and [3H]this compound binding sites in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evidence for two different Na+-dependent [3H]-ouabain binding sites of a Na+-K+-ATPase of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from this compound to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ouabain: A Technical Guide to its Discovery, Natural Origins, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ouabain, a potent cardiac glycoside, has a rich history transitioning from a traditional arrow poison to a molecule of significant interest in modern medicine and cell biology. This technical guide provides an in-depth exploration of the discovery of this compound, its natural sources, and the experimental methodologies employed in its study. Quantitative data on its occurrence are summarized, and detailed protocols for its isolation, characterization, and the investigation of its cellular signaling pathways are presented. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

The Discovery of this compound: A Historical Perspective

The journey of this compound's discovery spans from its ethnobotanical roots in African tribal practices to its identification as an endogenous signaling molecule in mammals.

From Arrow Poison to Cardiac Glycoside

The story of this compound begins with its use as a potent arrow poison by tribes in eastern Africa for hunting and warfare.[1] British troops encountered these poisoned arrows and brought samples of the plants back to Europe, sparking scientific curiosity.[2] In 1882, the French chemist Léon-Albert Arnaud successfully isolated an amorphous glycoside from the plant Acokanthera schimperi, which he named this compound.[2] It was later also found in Strophanthus gratus.[1][3][4] The initial interest in this compound was driven by its known cardiac toxicity, but this soon led to investigations into its potential therapeutic applications for heart conditions.[2]

Elucidation of its Mechanism of Action

A pivotal moment in understanding this compound's effects came in the mid-20th century. In 1953, Hans Jürg Schatzmann discovered that cardiac glycosides inhibit the active transport of sodium and potassium ions across the cell membrane. This laid the groundwork for Jens Skou's discovery of the Na+/K+-ATPase, the sodium-potassium ion pump, in 1957. It was subsequently confirmed that this compound exerts its effects by binding to and inhibiting this very enzyme.[5] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium and enhanced cardiac contractility.[1][4][6]

The Discovery of Endogenous this compound

For a long time, this compound was considered solely a plant-derived toxin. However, in 1991, a groundbreaking discovery was made. A substance indistinguishable from this compound was identified in human circulation, leading to the proposal that it is an endogenous hormone.[2][7] This endogenous this compound (EO) was found to be involved in the regulation of blood pressure and salt excretion.[2] The presence of EO has been confirmed in various mammalian tissues, including the adrenal glands and hypothalamus, and it is now recognized as a key player in a novel endocrine system.[7][8]

Table 1: Timeline of Key Discoveries in this compound Research

| Year | Researcher(s) | Key Finding |

| 1882 | Léon-Albert Arnaud | First isolation of this compound from Acokanthera schimperi.[2] |

| 1929 | E. W. Schwartze et al. | Isolation of this compound from the seeds of Strophanthus gratus.[3] |

| 1953 | Hans Jürg Schatzmann | Discovery that cardiac glycosides inhibit the Na+/K+ pump.[5] |

| 1957 | Jens Skou | Discovery of the Na+/K+-ATPase.[5] |

| 1991 | Hamlyn et al. | Identification of an endogenous this compound-like compound in human plasma.[6][9][10] |

| 1992 | Leenen et al. | Discovery of "brain this compound" and its role in salt-sensitive hypertension.[11] |

Natural Sources of this compound

This compound is primarily found in two genera of plants native to eastern Africa: Acokanthera and Strophanthus.

Plant Sources

The primary plant sources of this compound are:

-

Acokanthera schimperi : Also known as the "arrow-poison tree," all parts of this plant, including the roots, stems, leaves, and seeds, contain this compound.[1][2] The poison was traditionally extracted by boiling the branches and leaves.[1]

-

Strophanthus gratus : The seeds of this woody shrub are a particularly rich source of this compound, which is also referred to as g-strophanthin.[1][2][3][4]

Animal Sources and Endogenous Production

While plants are the primary natural source, some animals have developed mechanisms to utilize plant-derived this compound for defense. For instance, the African crested rat (Lophiomys imhausi) is known to chew the bark of the Acokanthera schimperi and apply the toxic masticate to its specialized flank hairs, creating a defense against predators.[1]

More significantly, as mentioned earlier, this compound is produced endogenously in mammals, including humans, where it functions as a hormone.[2][7]

Table 2: Quantitative Data on this compound Concentration in Natural Sources

| Source | Plant Part | Concentration (ppm) |

| Strophanthus gratus | Seed | 36,000 - 76,000 |

| Acokanthera schimperi | Seed | 1,000 - 5,000 |

| Acokanthera schimperi | Wood | 2,000 |

Source: Dr. Duke's Phytochemical and Ethnobotanical Databases, U.S. Department of Agriculture, Agricultural Research Service.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Isolation and Purification of this compound from Strophanthus gratus Seeds

Objective: To isolate and purify this compound from its natural plant source.

Methodology:

-

Extraction:

-

Grind dried and defatted Strophanthus gratus seeds to a fine powder.

-

Perform a Soxhlet extraction with ethanol (96%) for several hours.

-

Concentrate the ethanolic extract under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the concentrated extract in water.

-

Perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove impurities. This compound will predominantly partition into the more polar fractions.

-

-

Chromatographic Purification:

-

Subject the polar extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.

-

-

Crystallization:

-

Crystallize the purified this compound from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.

-

Quantitative Analysis of this compound in Plant Extracts using HPLC

Objective: To determine the concentration of this compound in a plant extract.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol.

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol) using sonication or maceration. Filter the extract and dilute it to an appropriate concentration.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of 220 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Characterization of this compound using Mass Spectrometry and NMR

Objective: To confirm the identity and structure of isolated this compound.

Methodology:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry.

-

Analysis: Determine the molecular weight of the compound. The expected molecular weight of this compound is 584.65 g/mol .[2]

-

Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern that can be compared to a reference spectrum of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy.

-

Analysis: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity, allowing for unambiguous identification.

-

Investigation of this compound-Induced ERK1/2 Activation in Cardiac Myocytes

Objective: To study the effect of this compound on the activation of the ERK1/2 signaling pathway in cardiac cells.

Methodology:

-

Cell Culture: Culture neonatal rat ventricular myocytes or a suitable cardiac cell line (e.g., H9c2) in appropriate growth medium.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 nM) for different time points (e.g., 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

-

Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry. The ratio of p-ERK1/2 to total ERK1/2 will indicate the level of ERK1/2 activation.

This compound-Induced Signaling Pathways

This compound's interaction with the Na+/K+-ATPase is not limited to inhibiting its ion-pumping function. It also triggers a cascade of intracellular signaling events that are independent of changes in intracellular ion concentrations.

The Na+/K+-ATPase as a Signal Transducer

Binding of this compound to a specific pool of Na+/K+-ATPase molecules initiates a signaling cascade. This involves a conformational change in the enzyme, leading to the activation of the non-receptor tyrosine kinase Src.

Downstream Signaling Cascades

The activation of Src leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, activates the Ras-Raf-MEK-ERK1/2 signaling pathway, which is involved in regulating gene expression and cell growth.[8][12][13]

Furthermore, this compound can induce the interaction between the Na+/K+-ATPase and the inositol triphosphate receptor (IP3R), leading to the release of calcium from intracellular stores and triggering intracellular calcium waves.[13] This increase in intracellular calcium can also activate Protein Kinase C (PKC).[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. acs.org [acs.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Endogenous this compound: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification and characterization of a this compound-like compound from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of a this compound-like compound from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Why isn't endogenous this compound more widely accepted? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

The Physiological Role of Endogenous Ouabain in Blood Pressure Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endogenous ouabain (EO) is a naturally occurring cardiotonic steroid, structurally identical or isomeric to the plant-derived this compound, that has been identified in mammals.[1][2][3] For decades, it has been a subject of intense research and debate regarding its physiological role, particularly in the context of sodium homeostasis and blood pressure regulation. Elevated plasma levels of EO are found in approximately 40-50% of patients with essential hypertension, suggesting its significant contribution to the pathophysiology of the disease.[4][5] This document provides a comprehensive overview of the biosynthesis, signaling mechanisms, and physiological effects of endogenous this compound on blood pressure. It details the central and peripheral pathways through which EO exerts its effects, summarizes key quantitative data from clinical and experimental studies, and outlines the methodologies used to investigate its function.

Biosynthesis and Regulation of Endogenous this compound

The primary site for the biosynthesis of endogenous this compound is the adrenal cortex.[2][6] Studies have confirmed its presence and synthesis in bovine and human adrenal glands.[2][7] The biosynthesis and secretion of EO are regulated by several factors, most notably the renin-angiotensin-aldosterone system (RAAS).

-

Angiotensin II (Ang II): Ang II is a potent stimulator of EO secretion from adrenocortical cells. This stimulation is primarily mediated by Angiotensin II Type 2 (AT2) receptors, which are distinct from the AT1 receptors that mediate aldosterone and cortisol secretion.[8]

-

Adrenocorticotropic Hormone (ACTH): ACTH-induced hypertension in animal models is dependent on the secretion of this compound-like factors from the adrenal cortex and requires a high-affinity this compound binding site on the Na+/K+-ATPase α2 isoform.[7][9]

Core Signaling Mechanisms

Endogenous this compound exerts its physiological effects through at least two distinct mechanisms involving the Na+,K+-ATPase (sodium pump).

Canonical Pathway: Inhibition of Na+,K+-ATPase Pump Function

The classical mechanism of action for this compound involves its binding to the extracellular domain of the Na+,K+-ATPase α-subunit.[10][11] This binding inhibits the pump's ion-translocating activity, leading to a cascade of events that culminates in increased vascular tone.

-

Inhibition of Na+,K+-ATPase: EO binding reduces the extrusion of intracellular sodium ([Na+]i).

-

Increased Intracellular Sodium: The resulting increase in [Na+]i alters the electrochemical gradient across the cell membrane.

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The reduced sodium gradient diminishes the driving force for the forward mode of the NCX, which normally extrudes calcium from the cell. This leads to an increase in intracellular calcium concentration ([Ca2+]i).[11]

-

Increased Vascular Tone: Elevated [Ca2+]i in vascular smooth muscle cells enhances contractility, leading to vasoconstriction and an increase in peripheral vascular resistance and blood pressure.[2][12]

Signal Transduction: Na+,K+-ATPase as a Signalosome

Beyond its role as an ion pump, the Na+,K+-ATPase can function as a signal transducer. Upon binding this compound, the pump can activate intracellular signaling cascades, often independent of changes in ion concentrations.[1][13] This signaling function is particularly important for the long-term effects of EO.

-

Receptor Binding: EO binds to a subpopulation of Na+,K+-ATPase, possibly located in membrane caveolae.

-

Src Kinase Activation: This binding triggers the activation of the non-receptor tyrosine kinase Src.[7]

-

Downstream Cascades: Activated Src phosphorylates various downstream targets, including the epidermal growth factor receptor (EGFR), leading to the activation of pathways like the Ras-Raf-MEK-ERK cascade.[10]

-

Long-Term Effects: These signaling pathways regulate gene expression, promoting cellular growth, proliferation, and hypertrophy, which can contribute to vascular and cardiac remodeling in chronic hypertension.[6] Furthermore, prolonged exposure to this compound can upregulate the expression of the α2 Na+ pump, NCX1, and TRPC6 calcium channels in arterial myocytes, further sensitizing the vasculature to contractile stimuli.[7]

Physiological Role in Blood Pressure Regulation

EO influences blood pressure through coordinated actions in the central nervous system and peripheral tissues.

Central (CNS) Mechanisms

The brain plays a critical role in mediating the pressor effects of EO, particularly in salt-sensitive hypertension.[4][14]

-

Brain Sodium and Aldosterone: Chronic elevation of sodium in the brain promotes sustained hypertension. This process involves local aldosterone synthesis and activation of mineralocorticoid receptors (MR).[4][14]

-

The "Brain this compound" Pathway: Activation of central MRs stimulates epithelial sodium channels (ENaCs), which in turn activates a pathway involving "brain this compound" and the Na+,K+-ATPase α2 isoform.[1][4]

-

Sympathetic Outflow: This central cascade increases sympathetic nerve activity, which contributes to the elevation of peripheral blood pressure and stimulates the release of circulating EO from the adrenal glands, creating a positive feedback loop.[1][4]

Peripheral Mechanisms

Circulating EO acts directly on the vasculature and kidneys to regulate blood pressure.

-

Vasculature: EO increases the contractility of blood vessels by augmenting sympathetic nerve responses and directly increasing arterial Ca2+ signaling.[4][14] This leads to increased total peripheral resistance.[7]

-

Kidney: The role of EO in the kidney is complex. In rats, prolonged this compound administration can blunt nitric oxide production in the renal medulla, impairing natriuresis.[4] In humans, the relationship between EO and renal sodium handling appears biphasic. At lower concentrations (50-325 pmol/l), EO is associated with sodium retention, while at higher concentrations (>325 pmol/l), it promotes sodium excretion.[15] This is likely due to the high sensitivity of the human renal α1 Na+ pump isoform to this compound.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on endogenous this compound.

Table 1: Plasma Endogenous this compound Levels in Human Subjects

| Subject Group | Plasma EO Concentration (pmol/l) | Key Finding | Citation |

|---|---|---|---|

| Offspring of Hypertensive Parents (FAM+) | 221.5 ± 10.95 | Levels are significantly higher than in offspring of normotensive parents. | [16] |

| Offspring of Normotensive Parents (FAM-) | 179.6 ± 9.58 | [16] | |

| Essential Hypertensives (General) | Elevated in 40-50% of patients | EO is a potential contributor in a large subset of hypertensive patients. | [5] |

| Hypertensive Patients (by Quartile) | Q1: <145, Q2: 145-219, Q3: 220-323, Q4: >323 | Used to demonstrate a biphasic effect on renal sodium handling. |[15] |

Table 2: Effect of Stimuli on Blood Pressure and Renal Function in Hypertensive Patients

| Stimulus / Condition | Parameter | Result | Citation |

|---|---|---|---|

| Saline Loading in patients with mutant α-adducin (Trp allele) | Change in Blood Pressure | Increased BP in the high-EO group (P < 0.05). | [17] |

| BP vs. Na+ Excretion Slope | Greater slope in Trp carriers vs. Gly carriers [0.017 vs. 0.009 mmHg/(μEq·min), P < 0.05]. | [17] | |

| Saline Loading across EO quartiles | Fractional Na+ Excretion (FENa) | Negative trend from Q1 (2.35%) to Q3 (1.90%), then increased in Q4 (2.78%). | [15] |

| Rostafuroxin Treatment (in patients with specific genetic profiles) | Placebo-corrected SBP Fall | 14 mmHg | Rostafuroxin is effective in a genetically-defined subset of hypertensives with elevated EO. |[18] |

Experimental Protocols

Accurate measurement of EO and assessment of its function are critical. Methodologies have evolved, and their principles and limitations must be understood.

Quantification of Endogenous this compound

-

Immunoassays (RIA/ELISA):

-

Principle: These are competitive binding assays where EO in a sample competes with a labeled this compound tracer for binding to a limited number of anti-ouabain antibody sites. The amount of bound tracer is inversely proportional to the EO concentration.[21][22][23]

-

Methodology: Plasma or cell culture media is collected and extracted, often using C18 solid-phase extraction columns to concentrate the steroids and remove interfering substances. The extract is then reconstituted and used in the immunoassay.[21][23]

-

Limitations: A major concern is the cross-reactivity of the antibodies with other structurally related endogenous steroids, which may lead to overestimation of true this compound concentrations.[19]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is considered the gold standard for molecular identification and quantification. It physically separates compounds by chromatography and then measures their mass-to-charge ratio and fragmentation patterns, providing high specificity.[1][19]

-

Methodology: Samples undergo solid-phase extraction. An internal standard (e.g., an isotope-labeled this compound) is added for accurate quantification. The extract is injected into an HPLC or UPLC system coupled to a tandem mass spectrometer. EO is identified by its specific retention time and mass transitions.[1][19]

-

Findings: Some highly sensitive LC-MS/MS studies have failed to detect this compound in human plasma, suggesting that previous immunoassay results may have detected other this compound-like compounds rather than this compound itself.[19] This remains an area of active debate.

-

Assessment of Cardiovascular and Renal Function

-

Blood Pressure Measurement in Rodents: Systolic blood pressure is commonly measured non-invasively in conscious mice and rats using the tail-cuff method.[9]

-

Vascular Reactivity Studies: Aortic or mesenteric artery rings are isolated and mounted in organ baths. The contractile response to vasoconstrictors (e.g., phenylephrine) is measured in the presence or absence of this compound or after in-vivo treatment to assess changes in vascular tone and reactivity.[24]

-

Renal Function Assessment: In clinical studies, renal sodium handling is assessed by measuring urinary sodium excretion and calculating parameters like the fractional excretion of sodium (FENa) before and after a standardized intravenous saline load.[15][17]

Interaction with Adducin

Adducin is a cytoskeletal protein that regulates Na+,K+-ATPase activity. Polymorphisms in the gene for α-adducin (ADD1), such as Gly460Trp, are associated with hypertension.[2][25]

-

Mechanism: The mutant (Trp) form of α-adducin increases the expression and activity of the Na+,K+-ATPase on the cell surface, leading to enhanced renal tubular sodium reabsorption.[2][25]

-

Synergistic Effect: There is a significant interaction between the adducin genotype and plasma EO levels. Patients carrying the mutant Trp allele who also have high plasma EO exhibit greater salt sensitivity and a more pronounced increase in blood pressure following a salt load.[17] This suggests that both mechanisms converge on the Na+,K+-ATPase to promote sodium retention and hypertension. Rostafuroxin, an this compound antagonist, has been shown to be particularly effective at lowering blood pressure in hypertensive individuals with these specific genetic profiles.[18][26]

Conclusion and Future Directions

Endogenous this compound is a critical signaling hormone that links sodium homeostasis to blood pressure regulation through complex central and peripheral mechanisms. It acts via the Na+,K+-ATPase, which functions as both an ion pump and a signal transducer. While its precise identity and circulating concentrations remain debated due to analytical challenges, a substantial body of evidence implicates EO or closely related steroids in the pathophysiology of essential hypertension.

Future research should focus on:

-

Definitive Identification: Resolving the analytical controversy with standardized, highly sensitive mass spectrometry methods to definitively identify and quantify EO and its isomers in circulation.

-

Therapeutic Targeting: Developing specific antagonists, such as rostafuroxin, that target the EO signaling pathway. Pharmacogenomic approaches will be essential to identify patient populations most likely to benefit from such therapies.[18]

-

Pathway Elucidation: Further dissecting the downstream signaling cascades activated by EO in different tissues (brain, vasculature, kidney) to identify novel targets for drug development.

References

- 1. Endogenous this compound: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous this compound and Related Genes in the Translation from Hypertension to Renal Diseases [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Salt sensitivity, endogenous this compound and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical, experimental, and clinical studies on endogenous this compound-like substance in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endogenous this compound in renal Na(+) handling and related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous this compound: A Link Between Sodium Intake and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin II stimulates secretion of endogenous this compound from bovine adrenocortical cells via angiotensin type 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Signaling mechanisms that link salt retention to hypertension: endogenous this compound, the Na(+) pump, the Na(+)/Ca(2+) exchanger and TRPC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New insights into the regulation of Na+,K+-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salt sensitivity, endogenous this compound and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endogenous this compound and the renin–angiotensin–aldosterone system: distinct effects on Na handling and blood pressure in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High circulating levels of endogenous this compound in the offspring of hypertensive and normotensive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relationships among endogenous this compound, alpha-adducin polymorphisms and renal sodium handling in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adducin- and this compound-related gene variants predict the antihypertensive activity of rostafuroxin, part 2: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. No endogenous this compound is detectable in human plasma by ultra-sensitive UPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of endogenous this compound by atrial natriuretic peptide is a guanylyl cyclase independent effect - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Adducin and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Adducin- and this compound-related gene variants predict the antihypertensive activity of rostafuroxin, part 1: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Ouabain: A Dual-Faced Molecule in Cellular Signaling and Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ouabain, a cardiac glycoside traditionally known for its therapeutic use in heart conditions and its historical application as an arrow poison, is now recognized as a multifaceted molecule with a dual role in cellular biology. At physiological, sub-nanomolar to nanomolar concentrations, it functions as a signaling molecule, modulating a variety of cellular processes including proliferation, differentiation, and apoptosis. Conversely, at higher, micromolar to millimolar concentrations, its well-documented inhibitory effect on the Na+/K+-ATPase pump leads to cellular toxicity and death. This guide provides a comprehensive technical overview of this compound's concentration-dependent effects, detailing the underlying signaling pathways and toxic mechanisms, and offering detailed protocols for their investigation.

The Dichotomy of this compound's Action: Signaling Molecule vs. Toxic Agent

The cellular response to this compound is fundamentally dictated by its concentration. This dose-dependent duality stems from its interaction with the α-subunit of the Na+/K+-ATPase, which acts as both a receptor for signal transduction and an ion pump essential for maintaining cellular homeostasis.

This compound as a Signaling Molecule (pM to nM concentrations)

At low concentrations, this compound binds to a subpopulation of Na+/K+-ATPase, primarily localized in caveolae, initiating a cascade of intracellular signaling events independent of significant inhibition of the pump's ion-translocating function. This signaling function of the Na+/K+-ATPase is often referred to as the "signalosome."

The primary signaling pathway activated by low-dose this compound involves the following key steps:

-

Conformational Change and Src Kinase Activation: this compound binding induces a conformational change in the Na+/K+-ATPase, leading to the activation of the non-receptor tyrosine kinase Src, which is physically associated with the pump.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src then transactivates the EGFR, a pivotal step in initiating downstream signaling cascades.

-

Activation of the Ras/Raf/MEK/ERK (MAPK) Pathway: EGFR transactivation leads to the recruitment of adaptor proteins like Shc and Grb2, activating the small G-protein Ras. This triggers the sequential phosphorylation and activation of Raf, MEK, and finally the extracellular signal-regulated kinases (ERK1/2), which are key regulators of cell proliferation and survival.

-

Generation of Reactive Oxygen Species (ROS): The this compound-induced signaling cascade can also lead to the production of reactive oxygen species (ROS) from mitochondria, which can act as second messengers to further modulate signaling pathways.

-

Intracellular Calcium (Ca2+) Oscillations: Low concentrations of this compound can induce regular, low-frequency intracellular calcium oscillations, which are important for activating transcription factors like NF-κB.

This signaling cascade can lead to various physiological and pathological outcomes, including cell proliferation, hypertrophy, and protection against apoptosis in certain cell types.

This compound as a Toxic Agent (µM to mM concentrations)

At higher concentrations, this compound's primary mechanism of action shifts to the widespread inhibition of the Na+/K+-ATPase's pumping function. This leads to a cascade of detrimental events culminating in cell death through apoptosis and necrosis.

The key events in this compound-induced toxicity include:

-

Inhibition of Na+/K+-ATPase Pump Activity: Substantial inhibition of the pump leads to a disruption of the transmembrane ion gradients.

-

Increased Intracellular Sodium (Na+): The failure to extrude Na+ results in its accumulation inside the cell.

-

Increased Intracellular Calcium (Ca2+): The elevated intracellular Na+ concentration reverses the direction of the Na+/Ca2+ exchanger (NCX), leading to an influx of Ca2+ and its release from intracellular stores.

-

Decreased Intracellular Potassium (K+): The inhibition of K+ influx leads to a depletion of intracellular potassium.

-

Oxidative Stress: The ionic imbalance and mitochondrial dysfunction contribute to a massive increase in ROS production, leading to oxidative stress and cellular damage.

-

Apoptosis and Necrosis: The culmination of these events, including Ca2+ overload, K+ depletion, and oxidative stress, triggers both apoptotic and necrotic cell death pathways. Apoptosis is initiated through the release of cytochrome c from mitochondria and the activation of caspases, while necrosis is characterized by cell swelling and membrane rupture.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the differential effects of this compound.

Table 1: this compound IC50 Values for Na+/K+-ATPase Inhibition

| Na+/K+-ATPase Isoform | Species | Cell Type/Tissue | IC50 | Reference |

| α1 | Canine | Kidney | 15 nM | [1] |

| α3 | Porcine | Cerebral Cortex | 15 nM | [1] |

| α1 | Rat | - | 320 µM | [2] |

| α2 | Rat | Brain | 460 nM | [2] |

| α3 | Rat | Brain | 23 nM | [2] |

| H+,K+-ATPase | - | Renal Cortex | 2.9 µM | [3] |

| H+,K+-ATPase | - | Renal Medulla | 1.9 µM | [3] |

Table 2: this compound IC50/EC50 Values for Cellular Effects

| Effect | Cell Line | Concentration | Reference |

| Cell Viability (IC50) | KKU-055 (Biliary Tract Cancer) | 15 nM | [4] |

| Cell Viability (IC50) | TFK-1 (Biliary Tract Cancer) | 14 nM | [4] |

| Cell Viability (IC50) | OCUG-1 (Biliary Tract Cancer) | 485 nM | [4] |

| Cell Viability (IC50) | OZ (Biliary Tract Cancer) | 446 nM | [4] |

| Cell Viability (IC50) | OS-RC-2 (Renal Cancer) | ~39 nM | [5] |

| Cell Viability (IC50) | H460 (Lung Cancer) | 10.44 nM (72h) | [6] |

| Cell Viability (IC50) | PANC1 (Pancreatic Cancer) | 42.36 nM (72h) | [6] |

| ERK1/2 Phosphorylation (EC50) | Rat Parotid Acinar Cells | ~100 µM (potentiating carbachol) | [7] |

| Apoptosis Induction | A549, HeLa, HCT116 | 50-100 nM (24h) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Na+/K+-ATPase Activity Assay (this compound-Sensitive ATP Hydrolysis)

Objective: To measure the specific activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis that is inhibited by this compound.

Materials:

-

Microsomal membrane fraction isolated from cells or tissue

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (100 mM)

-

This compound solution (10 mM)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare two sets of reactions for each sample: one with and one without this compound.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the microsomal membrane preparation (protein concentration should be optimized, typically 5-20 µg).

-

To the "this compound" wells, add 1 µL of 10 mM this compound to achieve a final concentration of 1 mM. To the "control" wells, add 1 µL of deionized water.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 10 mM).

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 100 µL of the malachite green reagent.

-

Incubate at room temperature for 10-15 minutes to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the this compound-sensitive ATPase activity by subtracting the absorbance of the this compound-containing wells from the control wells. A standard curve using known concentrations of phosphate should be used for quantification.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of different concentrations of this compound on cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plate

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment using flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plate

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Intracellular Calcium Measurement (Fura-2 AM)

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

-

Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Perfuse the cells with HBS containing the desired concentration of this compound.

-

Continuously record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Objective: To measure the intracellular production of ROS in response to this compound.

Materials:

-

Cells of interest

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for the desired time.

-

Wash the cells once with serum-free medium.

-

Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.

Co-Immunoprecipitation of Na+/K+-ATPase and Src

Objective: To determine the interaction between the Na+/K+-ATPase and Src kinase in response to this compound.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the Na+/K+-ATPase α-subunit

-

Antibody against Src

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Treat cells with or without this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysates with the anti-Na+/K+-ATPase α-subunit antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Src antibody. An increased band for Src in the this compound-treated sample indicates an enhanced interaction.

Western Blotting for Phosphorylated Src and ERK

Objective: To detect the activation of Src and ERK kinases by analyzing their phosphorylation status.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Primary antibodies: anti-phospho-Src (Tyr418), anti-total Src, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

-

Chemiluminescent substrate

Protocol:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Src) to normalize for protein loading.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and procedures discussed in this guide.

Figure 1: Concentration-Dependent Effects of this compound

Figure 2: this compound-Induced Signaling Cascade

Figure 3: Mechanism of this compound-Induced Toxicity

Figure 4: Workflow for Studying this compound's Signaling Effects

Figure 5: Workflow for Studying this compound's Toxic Effects

Conclusion